3-(Dimethylamino)-2-methylpropan-1-ol
Overview
Description
3-(Dimethylamino)-2-methylpropan-1-ol is an organic compound with the molecular formula C6H15NO. It is a tertiary amine and an alcohol, characterized by the presence of a dimethylamino group and a hydroxyl group attached to a propane backbone. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-2-methylpropan-1-ol can be synthesized through several methods. One common method involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenation to yield the desired product . Another method includes the reaction of dimethylamine with 2-methylpropanal under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
3-(Dimethylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the preparation of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of surfactants, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the hydroxyl group.
Dimethylamine: A simpler amine without the propane backbone.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
Uniqueness
3-(Dimethylamino)-2-methylpropan-1-ol is unique due to the presence of both a dimethylamino group and a hydroxyl group on a propane backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
IUPAC Name |
3-(dimethylamino)-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZASHPCRPMSFEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902536 | |
Record name | NoName_3050 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60902536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33622-41-2 | |
Record name | 3-(Dimethylamino)-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33622-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethylamino)-2-methylpropan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033622412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(dimethylamino)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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